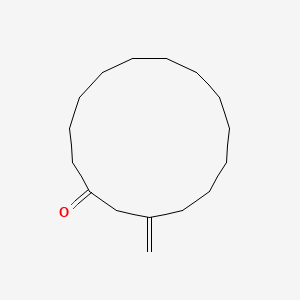
Cyclopentadecanone, 3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadecanone, 3-methylene- is a macrocyclic ketone that belongs to the class of macrocyclic musks. These compounds are known for their distinctive fragrance and are widely used in perfumes, cosmetics, and other scented products. Cyclopentadecanone, 3-methylene- is also of interest due to its potential biological activities, including antibiotic and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadecanone,
Scientific Research Applications
Overview
Cyclopentadecanone, 3-methylene- (CAS Number: 541-91-3) is known for its musky odor and is primarily utilized in the fragrance industry. Its unique structural features allow it to serve as a precursor in the synthesis of various organic compounds.
Organic Chemistry
Cyclopentadecanone serves as a vital starting material for synthesizing various organic compounds. Its reactivity allows chemists to explore new pathways for creating complex molecules.
Fragrance and Flavor Industry
Due to its musky scent, cyclopentadecanone is extensively used in perfumery and flavoring agents. Its inclusion in formulations enhances the olfactory profile of products.
Biological Research
Research has indicated that cyclopentadecanone interacts with biological molecules, making it a subject of interest in pharmacological studies. Its potential effects on olfactory receptors and other biological pathways are under investigation.
Case Study 1: Fragrance Formulation
A study highlighted the use of cyclopentadecanone in developing synthetic musk fragrances. The compound's stability and olfactory characteristics make it suitable for long-lasting scent formulations.
Case Study 2: Toxicological Assessment
Research conducted on the toxicity of cyclopentadecanone revealed it does not exhibit genotoxic properties. In Ames tests, no mutagenic effects were observed at concentrations up to 5000 μg/plate, supporting its safety for use in consumer products .
Chemical Reactions Analysis
Oxidation Reactions
Cyclopentadecanone, 3-methylene- undergoes oxidation to form higher functionality compounds:
-
Chemical oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the ketone to carboxylic acids or lactones.
-
Enzymatic oxidation : While not directly studied for 3-methylene derivatives, cyclic ketones like cyclopentadecanone can form lactones via Baeyer-Villiger monooxygenase (BVMO) enzymes (e.g., CPDMO), using NADPH as a cofactor .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Chemical oxidation | KMnO₄, CrO₃ | Carboxylic acids/lactones | |
| Enzymatic oxidation* | CPDMO enzyme, NADPH | Lactones |
*Note: Enzymatic oxidation applies to structurally similar ketones; direct evidence for 3-methylene- derivatives is limited .
Reduction Reactions
Reduction of the ketone group yields secondary alcohols:
-
Hydride reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbonyl group to an alcohol.
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Hydride reduction | LiAlH₄, NaBH₄ | Secondary alcohols |
Substitution Reactions
The ketone group enables nucleophilic substitution with alkyl halides or halogens:
-
Alkylation : Reaction with alkyl halides introduces new functional groups under controlled conditions.
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, catalysts | Substituted ketones |
Key Reaction Characteristics
Properties
CAS No. |
94561-99-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-methylidenecyclopentadecan-1-one |
InChI |
InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h1-14H2 |
InChI Key |
QBQWSIJFJSWCAE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















